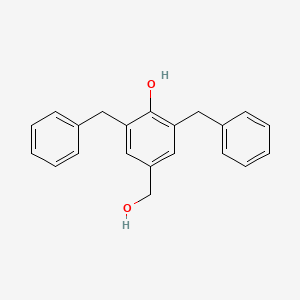
2,6-Dibenzyl-4-(hydroxymethyl)phenol
Cat. No. B8661859
Key on ui cas rn:
105581-15-5
M. Wt: 304.4 g/mol
InChI Key: LCBTWYSZDBJUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04613642
Procedure details


The desired alcohol was prepared by reaction of 2,6-dibenzylphenol with an equivalent of 37% aqueous solution of formaldehyde in ethanol. A solution of 6.85 grams of 2,6-dibenzylphenol in 5 mL ethanol was added to a solution of 1.65 grams 85% KOH in 5 mL ethanol and stirred for 30 minutes. About 1.91 mL of a 37% formalin solution was added dropwise at 25° C. and stirred overnight. The ethanol was removed from the purple solution by rotary evaporation and the residue was dissolved in methylene chloride, washed with saturated ammonium chloride solution and brine, and dried over sodium sulfate. Solvent removal provided 6.6 grams of a crude orange solid which was analyzed by gas chromatography as 4.1 grams starting material 2,6-dibenzylphenol and 2.2 grams 2,6-dibenzyl-4-hydroxymethylphenol (m.p. 116° C.).
Name
2,6-dibenzylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
2,6-dibenzylphenol
Quantity
6.85 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:24]1[CH:29]=[C:28](CC2C=CC=CC=2)[C:27](O)=[C:26]([CH2:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:25]=1)([C:3]1[CH:8]=[C:7](CC2C=CC=CC=2)[C:6](O)=[C:5](CC2C=CC=CC=2)[CH:4]=1)C.[CH2:45]=[O:46].[OH-:47].[K+]>C(O)C>[CH2:38]([C:26]1[CH:27]=[C:28]([CH2:45][OH:46])[CH:29]=[C:24]([CH2:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:25]=1[OH:47])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
2,6-dibenzylphenol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
|
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
2,6-dibenzylphenol
|
|
Quantity
|
6.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethanol was removed from the purple solution by rotary evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated ammonium chloride solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent removal
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)C1=C(C(=CC(=C1)CO)CC1=CC=CC=C1)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
